1-Benzoylpyrrolidin-3-amine hydrochloride

Description

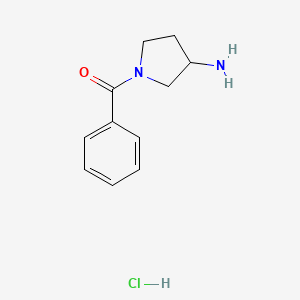

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-aminopyrrolidin-1-yl)-phenylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNWDRDZKQZGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms Involving 1 Benzoylpyrrolidin 3 Amine Hydrochloride

Reactivity of the Aminopyrrolidine Functionality

The primary amine at the 3-position of the pyrrolidine (B122466) ring is a nucleophilic center, capable of participating in a variety of chemical transformations common to aliphatic amines.

The primary amine of 1-benzoylpyrrolidin-3-amine (B188751) hydrochloride can be readily derivatized through reactions such as acylation, sulfonylation, and amidation. These transformations are fundamental in modifying the compound's properties for various applications, including its use as a building block in medicinal chemistry.

A structurally analogous compound, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, has been developed as a derivatization reagent for chiral carboxylic acids. nih.gov This highlights the utility of the 3-aminopyrrolidine (B1265635) scaffold in forming stable amide bonds. The reaction proceeds efficiently at room temperature in the presence of a coupling agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, with negligible epimerization. nih.gov This demonstrates that the amine functionality is accessible and reactive towards activated carboxylic acid species.

Furthermore, cyclic amines like pyrrolidine are known to react with in-situ generated sulfonic anhydrides to form sulfonamides. acs.org This one-pot derivatization occurs under mild electrochemical conditions, where a sulfonic acid is first converted to its anhydride, which is then quenched by the amine. This method is scalable and has been demonstrated with pyrrolidine, affording the corresponding sulfonamide in good yield. acs.org

Table 1: Examples of Derivatization Reactions for Pyrrolidine Amines

| Reaction Type | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Amidation | Carboxylic Acid, DMT-MM | Amide | nih.gov |

| Sulfonylation | Methanesulfonic Acid, Electrolysis | Sulfonamide | acs.org |

| Acylation | Acyl Chlorides / Anhydrides | Amide |

The amine group can act as a nucleophile in both direct amidation and transamidation reactions. Direct amidation, the formation of an amide from a carboxylic acid and an amine, often requires harsh conditions to overcome the formation of a stable ammonium (B1175870) carboxylate salt. acs.org However, various reagents have been developed to facilitate this transformation under milder conditions. Boron-based reagents, for instance, have been shown to mediate the direct coupling of carboxylic acids with a wide range of primary and secondary amines, including cyclic examples. acs.org Similarly, titanium(IV) chloride can be used to generate titanium amido complexes in situ, which then react with carboxylic acids to form amides rapidly at room temperature. acs.org

In the context of transamidation, where an amine displaces another from an existing amide, the aminopyrrolidine moiety can serve as the incoming nucleophile. Metal-free transamidation protocols have been developed that are effective for a wide variety of primary and secondary amines. researchgate.net For instance, trimethylsilyl (B98337) chloride (TMSCl) can act as an activator, enabling primary amides to react with primary and secondary amines to yield the transamidated products. researchgate.net

Reactivity and Transformations of the Amide Linkage (Benzoyl-Pyrrolidine Bond)

The tertiary amide bond in 1-benzoylpyrrolidin-3-amine is significantly less reactive than the primary amine due to resonance stabilization, which imparts a partial double-bond character to the C-N bond. researchgate.netnih.gov Consequently, transformations involving this bond require specific activation strategies to overcome its inherent stability.

Cleavage of the robust amide C-N bond is a challenging but synthetically valuable transformation. researchgate.net Research has focused on methods to weaken the amidic resonance, thereby activating the bond towards cleavage. This can be achieved by distorting the planarity of the amide bond, which reduces the nN → π*C=O conjugation. nih.gov This concept, termed ground-state destabilization, can be induced by introducing sterically demanding groups or by incorporating the nitrogen into a strained ring system. researchwithrutgers.comacs.org

For N-benzoyl cyclic amines, the C-N bond can be activated for cleavage using transition-metal catalysis. Nickel-catalyzed reactions, for example, have been shown to transform N-aryl amides into other products via oxidative addition of the metal into the C-N bond. rsc.org While many of these methods have been developed for N-aryl amides, they lay the groundwork for activating N-alkyl amides, such as the benzoyl-pyrrolidine linkage.

Transamidation is a key transformation that involves the cleavage of the amide C-N bond and the formation of a new one. nih.gov The direct exchange of the amine moiety is difficult and typically requires a catalyst to activate the otherwise unreactive amide carbonyl. nih.govnih.gov Mechanistic studies show that tertiary amides, which lack an N-H bond, often follow a different reaction pathway compared to primary or secondary amides. nih.govacs.org

Catalytic systems using Lewis acids such as those derived from aluminum, zirconium, and scandium have been shown to promote the transamidation of tertiary amides with secondary amines. acs.orgrsc.org The mechanism involves coordination of the Lewis acid to the amide carbonyl oxygen, increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the incoming amine. acs.org

Significant effort has been directed toward developing transamidation protocols that avoid the use of transition metals. researchgate.net These methods often rely on different activation strategies.

One successful approach involves the reaction of N-acyl lactams, such as the related N-benzoylpyrrolidin-2-one, with amines under aqueous conditions using di-tert-butyl peroxide (DTBP) and tetra-n-butylammonium iodide (TBAI). rsc.orgnih.gov This reaction proceeds in good yields with both aliphatic and aromatic primary amines and is believed to follow a radical reaction pathway. rsc.orgresearchgate.net

Another metal-free strategy involves the transient N-functionalization of the amide to weaken the C-N bond. lookchem.com By converting a secondary amide to an N-Boc or N-Ts derivative, the amidic resonance is destabilized, facilitating nucleophilic attack by an incoming amine under mild, metal-free conditions. lookchem.comnih.gov While the target compound is a tertiary amide, these principles of ground-state destabilization are broadly applicable. Organocatalysts have also been employed; for example, L-proline and benzoic acid have been shown to catalyze the transamidation of carboxamides under solvent-free or high-temperature conditions. nih.govorganic-chemistry.org

Table 2: Metal-Free Transamidation of N-Acyl Lactam Amides with Aniline (B41778) Derivatives Reaction conditions: N-benzoylpyrrolidin-2-one (1.1 mmol), aniline derivative (1.0 mmol), DTBP (3.0 mmol), and TBAI (0.1 mmol) in H₂O (5.0 mL) at 80 °C for 16 h. Data sourced from Joseph et al., 2021. rsc.org

| Aniline Derivative | Product | Yield (%) |

|---|---|---|

| Aniline | N-Phenylbenzamide | 92 |

| 4-Methylaniline | 4-Methyl-N-phenylbenzamide | 94 |

| 4-Methoxyaniline | 4-Methoxy-N-phenylbenzamide | 95 |

| 4-Fluoroaniline | 4-Fluoro-N-phenylbenzamide | 91 |

| 4-Chloroaniline | 4-Chloro-N-phenylbenzamide | 89 |

| 4-Bromoaniline | 4-Bromo-N-phenylbenzamide | 88 |

This methodology highlights a practical, environmentally benign approach for the transamidation of tertiary amides that are structurally related to 1-benzoylpyrrolidin-3-amine hydrochloride. rsc.org

Transamidation Protocols and Mechanistic Elucidation

Radical Reaction Pathways in Amide Transformations

Radical reactions offer an alternative pathway for the transformation of amides and can be initiated under mild conditions. For N-acyl lactams, a proposed radical reaction pathway for transamidation involves the use of reagents like di-tert-butyl peroxide (DTBP) and tetra-n-butylammonium iodide (TBAI) under aqueous conditions. researchgate.net This suggests that similar radical-mediated transformations could be applicable to this compound.

The generation of nitrogen-centered radicals from amides can lead to various C-H functionalization reactions. researchgate.net These radical processes, often initiated by a hydrogen atom transfer (HAT), allow for the selective transformation of C-H bonds at positions distal to the amide functionality. researchgate.net For example, copper-catalyzed reactions of N-fluoro-substituted amides can lead to the trifluoromethylation of remote unactivated C(sp³)–H bonds. researchgate.net While not directly involving amide bond cleavage, these radical pathways highlight the reactivity of the broader molecular scaffold influenced by the amide group.

Amide anions can also act as super-electron-donors (SEDs) to generate amine radicals, which can then participate in coupling reactions. nih.gov This type of reactivity opens up possibilities for forming new carbon-nitrogen bonds under specific reaction conditions.

The pyrrolidine ring, a saturated heterocycle, is generally stable. However, related lactam structures, such as pyrrolidinones, can undergo ring-opening reactions under certain conditions. For instance, N-acyl lactams can react with amines to yield transamidated products, which involves the cleavage of the endocyclic amide bond. researchgate.net

Acid-mediated ring-opening of α-aryl-lactams has also been reported. rsc.org While 1-benzoylpyrrolidin-3-amine is not a lactam, understanding the reactivity of similar cyclic amide structures provides insight into potential degradation or transformation pathways. The stability of the pyrrolidine ring in this compound is expected to be significantly higher than that of a corresponding lactam due to the lack of the carbonyl group within the ring. However, oxidative C-N bond cleavage of saturated cyclic amines, including N-pivaloyl pyrrolidine, has been achieved using reagents like N-chlorosuccinimide (NCS), leading to acyclic haloamines. researchgate.net This deconstructive halogenation proceeds through a proposed mechanism that could be relevant to the pyrrolidine ring in the subject compound under specific oxidative conditions. researchgate.net

Modifications and Functionalization of the Pyrrolidine Heterocycle.researchgate.net

The pyrrolidine ring is a common scaffold in many biologically active molecules, and methods for its functionalization are of great interest to synthetic chemists.

The functionalization of the pyrrolidine ring can be achieved through various synthetic strategies. Nucleophilic attack on electrophilically activated pyrrolidine derivatives is a common approach. For instance, intramolecular nucleophilic cyclization of N-alkyne-substituted pyrrole (B145914) esters can lead to the formation of fused heterocyclic systems. beilstein-journals.org While this example involves a pyrrole starting material, the principle of intramolecular cyclization following functionalization of the nitrogen atom is relevant.

Direct functionalization of the pyrrolidine ring often requires the use of directing groups to control regioselectivity. The amide group in 1-benzoylpyrrolidin-3-amine could potentially serve as a directing group for C-H functionalization at specific positions on the pyrrolidine ring.

Direct C-H functionalization is a powerful strategy for the efficient synthesis of complex molecules. researchgate.net Significant efforts have been made to develop methods for the direct functionalization of C-H bonds, including those adjacent to the nitrogen atom in amines. nih.gov

For secondary amines like pyrrolidine, α-C–H bond functionalization can be achieved through a protecting-group-free method involving in situ deprotonation to form a lithiated species, which then reacts with a hydride acceptor to generate a cyclic imine that can be trapped by an organolithium reagent. nih.gov While the nitrogen in this compound is part of an amide and also protonated, related strategies could potentially be adapted.

Transition metal-catalyzed C-H functionalization has emerged as a robust tool for modifying N-heterocycles. nih.govacs.org Directing groups are often employed to achieve high regioselectivity. Amide-based directing groups have proven to be particularly effective. acs.org For instance, aminoquinoline amide directing groups have been used for the palladium-catalyzed C4 arylation of pyrrolidines. acs.org The benzoyl amide in 1-benzoylpyrrolidin-3-amine could potentially direct C-H activation at a specific position on the pyrrolidine ring.

Radical-mediated remote C(sp³)–H functionalization based on hydrogen atom transfer (HAT) is another important strategy. researchgate.net This approach allows for the selective transformation of C-H bonds at positions distal to the directing group. researchgate.net

Transformations Involving the Benzoyl Aromatic Ring.researchgate.net

The benzoyl group in this compound consists of a phenyl ring attached to a carbonyl group. This aromatic ring is susceptible to electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions will be influenced by the electron-withdrawing nature of the carbonyl group, which deactivates the ring and directs incoming electrophiles to the meta position.

Furthermore, the entire benzoyl moiety can be involved in transformations. For example, in the context of N-acyl lactams, the benzoyl group can be transferred during transamidation reactions. researchgate.net While this involves the amide linkage, it demonstrates a reaction where the benzoyl group is transferred as a whole.

Cross-Coupling and Other Aromatic Derivatization Strategies

The derivatization of the benzoyl ring of this compound can also be achieved through various cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to occur, the aromatic ring typically needs to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate.

Starting from a halogenated derivative, such as 1-(4-bromobenzoyl)pyrrolidin-3-amine, a variety of cross-coupling reactions can be employed. The Suzuki-Miyaura cross-coupling, for example, utilizes a palladium catalyst to couple the aryl halide with an organoboron compound. researchgate.net The Heck reaction allows for the coupling of the aryl halide with an alkene, also in the presence of a palladium catalyst. nih.govrsc.org The Buchwald-Hartwig amination is another palladium-catalyzed reaction that can be used to form a new carbon-nitrogen bond by coupling the aryl halide with an amine.

These cross-coupling reactions offer a versatile approach to introduce a wide array of substituents onto the benzoyl ring, leading to the synthesis of complex molecules with diverse functionalities. The choice of catalyst, ligands, base, and solvent is crucial for the success and efficiency of these transformations. researchgate.net

Table 2: Potential Cross-Coupling Reactions for a Halogenated Derivative of 1-Benzoylpyrrolidin-3-amine

| Reaction Name | Reactants | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | 1-(4-Bromobenzoyl)pyrrolidin-3-amine, Arylboronic acid | Pd(PPh₃)₄, base | 1-(4-Arylbenzoyl)pyrrolidin-3-amine |

| Heck | 1-(4-Bromobenzoyl)pyrrolidin-3-amine, Alkene | Pd(OAc)₂, PPh₃, base | 1-(4-Alkenylbenzoyl)pyrrolidin-3-amine |

| Buchwald-Hartwig | 1-(4-Bromobenzoyl)pyrrolidin-3-amine, Amine | Pd₂(dba)₃, ligand, base | 1-(4-Aminobenzoyl)pyrrolidin-3-amine |

| Sonogashira | 1-(4-Iodobenzoyl)pyrrolidin-3-amine, Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | 1-(4-Alkynylbenzoyl)pyrrolidin-3-amine |

Note: This table illustrates potential applications of cross-coupling reactions on a hypothetical halogenated derivative.

Design and Synthesis of Novel Derivatives and Analogs of 1 Benzoylpyrrolidin 3 Amine Hydrochloride

Structural Modifications of the Pyrrolidine (B122466) Core and its Substituents

The five-membered pyrrolidine ring is a prevalent scaffold in drug discovery due to its favorable physicochemical properties. nih.gov As a saturated heterocycle, its non-planar, puckered nature allows for a three-dimensional exploration of the pharmacophore space, which is a significant advantage over flat, aromatic systems. nih.gov Modifications of the pyrrolidine core of 1-benzoylpyrrolidin-3-amine (B188751) hydrochloride can be strategically employed to influence the molecule's conformation, stereochemistry, and interactions with biological targets.

Key modifications include:

Substitution at C-4: Introducing substituents at the C-4 position of the pyrrolidine ring can control the ring's puckering. For instance, the electronegativity of substituents at this position can favor either a Cγ-exo or Cγ-endo envelope conformation. nih.gov This conformational control is crucial as it dictates the spatial orientation of the other substituents (the benzoyl amide and the amine group), thereby affecting binding affinity to target proteins.

Stereochemistry: The pyrrolidine ring in this scaffold contains chiral centers. The synthesis of specific stereoisomers is a critical aspect of derivative design, as different enantiomers or diastereomers can exhibit vastly different biological profiles due to the enantioselective nature of protein binding sites. nih.gov

Ring Constriction/Expansion: Although less common, modifying the ring size to a four-membered azetidine (B1206935) or a six-membered piperidine (B6355638) ring can be explored to assess the impact of ring strain and conformational flexibility on activity.

Fused and Spirocyclic Systems: Creating fused or spirocyclic systems involving the pyrrolidine ring can introduce significant conformational rigidity and novel three-dimensional shapes. frontiersin.org This strategy can lead to highly potent and selective compounds by locking the molecule into a bioactive conformation. frontiersin.org

Detailed research on related pyrrolidine-containing compounds has shown that even subtle changes, such as the transposition of a methyl group from one carbon to another, can lead to a complete loss of potency, highlighting the sensitivity of SAR to the core structure. nih.gov

| Modification Type | Example | Rationale | Reference |

|---|---|---|---|

| C-4 Substitution | Introduction of a fluoro or hydroxyl group | Control ring pucker (Cγ-exo vs. Cγ-endo); introduce new hydrogen bonding interactions. nih.gov | nih.gov |

| Stereoisomer Synthesis | Separation of (R)- and (S)-enantiomers | Evaluate differential binding and activity of individual stereoisomers. nih.gov | nih.gov |

| Spirocyclization | Formation of a spiro-oxindole at C-2 | Introduce conformational rigidity and explore novel vector space. frontiersin.org | frontiersin.org |

Variations of the Benzoyl Substituent and its Influence on Reactivity

The benzoyl group is another key site for modification. Altering the electronic and steric properties of the phenyl ring can significantly impact the molecule's reactivity, binding affinity, and pharmacokinetic properties. The synthesis of such derivatives typically involves the benzoylation of the parent 3-aminopyrrolidine (B1265635) core with a variety of substituted benzoyl chlorides or carboxylic acids. cyberleninka.ru

Common variations include:

Para-Substitution: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) at the para-position of the phenyl ring. These substitutions can modulate the electron density of the amide carbonyl, potentially affecting its hydrogen bonding capabilities and metabolic stability.

Ortho- and Meta-Substitution: Placing substituents at these positions can introduce steric hindrance, which may force the benzoyl group into a specific rotational conformation relative to the pyrrolidine ring, influencing how the molecule fits into a binding pocket.

Replacement of the Phenyl Ring: The phenyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore different binding interactions and physicochemical properties.

Synthetic methods like the Suzuki coupling can be employed on a halogenated benzoyl precursor to introduce a wide array of substituents, further expanding the diversity of accessible analogs. nih.gov

| Substituent Type | Example (at para-position) | Predicted Influence on Reactivity/Properties |

|---|---|---|

| Electron-Withdrawing | -NO₂, -CN, -Cl | Increases the partial positive charge on the amide carbonyl carbon, potentially enhancing hydrogen bond acceptor strength. May affect metabolic stability. |

| Electron-Donating | -OCH₃, -NH₂ | Decreases the partial positive charge on the amide carbonyl carbon. Can alter lipophilicity and solubility. |

| Sterically Bulky | -C(CH₃)₃ (tert-butyl) | Restricts rotation around the phenyl-carbonyl bond, potentially locking the molecule in a specific conformation. |

Conjugation with Diverse Heterocyclic Scaffolds (e.g., Indoles, Triazines, Pyrazoles)

The primary amine at the C-3 position is an ideal handle for conjugation with various heterocyclic scaffolds. This strategy aims to combine the structural features of the 1-benzoylpyrrolidin-3-amine core with the known pharmacophoric properties of other heterocycles to create hybrid molecules with potentially novel or enhanced biological activities.

Indole (B1671886) Conjugates: Indole moieties are prevalent in biologically active molecules. Pyrrolidine derivatives bearing an indole substituent have been synthesized and shown to possess significant bioactivity. frontiersin.org Conjugation can be achieved by forming an amide or amine linkage between the C-3 amine of the pyrrolidine and a suitably functionalized indole.

Pyrazoline and Pyrimidine (B1678525) Conjugates: The synthesis of benzamide (B126) derivatives linked to pyrazoline or pyrimidine rings has been reported. cyberleninka.ru A typical synthetic route involves the reaction of the C-3 amine with a heterocyclic precursor containing a reactive group like a sulfonyl chloride or an activated carboxylic acid. cyberleninka.ru For example, a pyrazole-containing benzoyl chloride could be reacted with 3-aminopyrrolidine, or alternatively, the 1-benzoylpyrrolidin-3-amine could be reacted with a functionalized pyrazole.

Triazine Conjugates: Triazine scaffolds offer multiple attachment points and are known to participate in hydrogen bonding. Linking the pyrrolidine amine to a dichlorotriazine, for instance, allows for subsequent reaction at the second chlorine atom to introduce further diversity.

These conjugation strategies lead to larger, more complex molecules that can span larger binding sites and form additional interactions, potentially increasing potency and selectivity.

Development of Compound Libraries Based on the 1-Benzoylpyrrolidin-3-amine Framework

The 1-benzoylpyrrolidin-3-amine framework is an excellent starting point for the development of compound libraries for high-throughput screening. nih.gov A compound library is a collection of discrete chemical compounds used in drug discovery and chemical biology research. nih.govresearchgate.net By systematically combining different building blocks—modified pyrrolidine cores (Section 4.1), varied benzoyl substituents (Section 4.2), and diverse heterocyclic conjugates (Section 4.3)—a large and structurally diverse library of related molecules can be generated.

The design of such libraries is guided by principles of chemical diversity and "drug-likeness" to maximize the chances of identifying "hits" in a screening campaign. nih.govnih.gov The process involves a combinatorial approach where sets of starting materials for each variable portion of the molecule are reacted together.

| Building Block A (Pyrrolidine Core) | Building Block B (Substituted Benzoyl Chlorides) | Resulting Library Size |

|---|---|---|

| - (3R)-3-aminopyrrolidine

| - Benzoyl chloride

| 3 Cores x 4 Benzoyl Groups = 12 unique compounds |

The development of a focused library around the 1-benzoylpyrrolidin-3-amine scaffold allows researchers to efficiently explore the structure-activity relationship for a particular target or family of targets. enamine.net The resulting data from screening these libraries can then guide the next cycle of rational drug design.

Spectroscopic and Computational Methodologies in Research on 1 Benzoylpyrrolidin 3 Amine Hydrochloride

Advanced Spectroscopic Characterization Techniques Applied to Related Compounds

Spectroscopic methods are indispensable for confirming the identity and purity of newly synthesized compounds. For molecules related to 1-Benzoylpyrrolidin-3-amine (B188751) hydrochloride, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information about the molecular framework, mass, and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, including benzoylpyrrolidine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms within a molecule. ipb.pt

In studies of related N-benzoyl amides, variable-temperature ¹H and ¹³C NMR spectroscopy has been employed to investigate the rotational barrier around the C–N amide bond. researchgate.net This rotation is often slow on the NMR timescale at room temperature, leading to the observation of distinct signals for atoms that would otherwise be chemically equivalent. For instance, the protons on the pyrrolidine (B122466) ring may show more complex splitting patterns due to this restricted rotation. The energy barrier for this process can be quantified by determining the coalescence temperature of the exchanging signals. researchgate.net

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are used to establish connectivity between protons and to determine the relative stereochemistry of the molecule. ipb.pt COSY experiments help in assigning proton signals by identifying coupled spin systems, while NOESY can reveal through-space proximity of protons, which is essential for confirming the configuration of substituents on the pyrrolidine ring. ipb.pt

| Compound | Rotational Barrier (ΔG‡₂₉₈, kJ mol⁻¹) |

|---|---|

| N-benzoyl pyrrolidine | 65.2 |

| N-(4-chlorobenzoyl) pyrrolidine | 60.6 |

| N-(4-methoxybenzoyl) pyrrolidine | 58.8 |

| N-(4-chlorobenzoyl) piperidine (B6355638) | 60.1 |

| N-(4-methoxybenzoyl) piperidine | 57.1 |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For compounds like 1-Benzoylpyrrolidin-3-amine hydrochloride, electrospray ionization (ESI) is a common technique that allows the molecule to be ionized softly, typically yielding the protonated molecular ion [M+H]⁺, which directly corresponds to the molecular weight of the free base. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. nih.gov In this technique, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation of N-benzoylpyrrolidine derivatives often involves characteristic cleavages. A key fragmentation pathway is the cleavage of the C-N amide bond, leading to the formation of a benzoyl cation (m/z 105). Another common fragmentation involves the pyrrolidine ring, where the formation of an immonium ion is a characteristic pathway for α-aminophenone structures, providing valuable information about the structure of the aliphatic portion of the molecule. This fragmentation analysis allows for the unambiguous identification of the compound and differentiation from its isomers. researchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uhcl.edukhanacademy.org The IR spectrum of a compound related to this compound would exhibit several characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. nih.gov

The most prominent features in the IR spectrum of such a compound would be related to the benzamide (B126) moiety. A strong absorption band, known as the Amide I band, typically appears in the region of 1630–1680 cm⁻¹ and is primarily due to the C=O stretching vibration. ajol.info The N-H bending vibration of the secondary amide, coupled with C-N stretching, gives rise to the Amide II band around 1510–1570 cm⁻¹. ajol.info Additionally, the presence of the amine hydrochloride salt would be indicated by broad absorptions in the 2400–3000 cm⁻¹ range, corresponding to the N⁺-H stretching vibrations of the ammonium (B1175870) group. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C-H stretching from the pyrrolidine ring appears just below 3000 cm⁻¹. nih.gov

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| Amide I | ~1655 | C=O stretching |

| Amide II | ~1529 | N-H in-plane bending and C-N stretching |

| Amide III | ~1322 | C-N stretching and N-H in-plane bending |

| Amide V | ~725 | N-H out-of-plane bending |

Theoretical and Computational Chemistry Studies of Reactivity and Structure

Computational chemistry provides deep insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings. For pyrrolidine derivatives, quantum chemical calculations are used to predict molecular properties and to model complex reaction mechanisms.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic properties of molecules like this compound. arabjchem.orgmdpi.com These calculations can optimize the three-dimensional structure of the molecule, predicting bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. arabjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For benzoylpyrrolidine derivatives, the HOMO is often localized on the electron-rich benzoyl group and the nitrogen atoms, while the LUMO may be distributed over the aromatic ring, indicating sites susceptible to nucleophilic or electrophilic attack.

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Dipole Moment (μ, Debye) |

|---|---|---|---|

| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | -9.52 | 1.52 | 4.10 |

Computational modeling is a powerful tool for elucidating complex reaction mechanisms at the molecular level. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for a reaction can be constructed. This allows for the identification of the rate-determining step and provides a rationale for the observed product distribution and stereoselectivity. acs.org

For reactions involving the synthesis or modification of the pyrrolidine ring, DFT and Møller-Plesset perturbation theory (MP2) calculations have been used to model reaction pathways. nih.govresearchgate.net For example, in the synthesis of pyrrolidinedione derivatives, computational studies have detailed the entire mechanism, including Michael addition, Nef-type rearrangement, and cyclization. rsc.org These studies have quantified the energy barriers for each step, revealing that certain transformations, such as tautomerization or cyclization, can have high activation energies that may be lowered by the presence of a catalyst or solvent molecules acting as proton shuttles. researchgate.net The calculated activation energy for the cyclization step to form a pyrrolidine ring, for instance, was found to be as low as 11.9 kJ mol⁻¹ when the process was acid-catalyzed. researchgate.netrsc.org

Conformational Analysis and Molecular Dynamics Simulations

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its conformational landscape can be derived from theoretical analyses of structurally related compounds, including various N-benzoylpyrrolidines and other substituted pyrrolidine derivatives. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools to investigate the three-dimensional structure, flexibility, and energetic properties of molecules like this compound.

The conformational flexibility of this compound is primarily dictated by two key structural features: the puckering of the pyrrolidine ring and the rotation around the amide bond connecting the benzoyl group to the pyrrolidine nitrogen.

Pyrrolidine Ring Puckering:

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. These non-planar arrangements alleviate torsional strain. The two most common puckered forms are the "envelope" (or "endo" and "exo") and "twist" conformations. nih.govresearchgate.net In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these puckered states is generally low, allowing for rapid interconversion at room temperature. nih.gov

The specific puckering preference in this compound would be influenced by the steric and electronic effects of the benzoyl group at the 1-position and the amine hydrochloride group at the 3-position. Computational studies on analogous substituted prolines have shown that substituents can significantly favor one pucker mode over another. nih.gov For instance, the bulky benzoyl group would likely influence the equilibrium between different envelope and twist forms to minimize steric hindrance.

Rotation Around the Amide Bond:

The C-N bond of the benzoyl group has partial double-bond character, which restricts free rotation. This can lead to different spatial arrangements of the phenyl ring relative to the pyrrolidine ring. Theoretical studies on substituted benzamides have shown that both planar and non-planar conformations are possible, with the energy difference between conformers being relatively small. nih.govnih.gov The planarity is influenced by steric clashes between the ortho-hydrogens of the phenyl ring and the substituents on the nitrogen atom. nih.gov

Molecular mechanics and ab initio calculations on related benzamides have been used to determine the torsional angle (ω) between the carbonyl group and the phenyl ring, revealing that non-planar conformers can be energetically favorable. nih.gov

Molecular Dynamics Simulations:

Molecular dynamics simulations provide a powerful method to explore the conformational space of this compound over time. By simulating the atomic motions based on a given force field, MD can reveal the preferred conformations, the transitions between them, and the influence of the solvent environment. A typical MD simulation would involve placing the molecule in a simulated solvent box (e.g., water) and calculating the trajectories of all atoms over a period of nanoseconds or longer.

Analysis of the MD trajectory can provide valuable information, such as the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the potential energy landscape to identify low-energy conformational states.

Hypothetical Conformational Energy Profile:

Based on studies of similar compounds, a hypothetical conformational energy profile for this compound can be proposed. The following table illustrates potential low-energy conformers arising from the interplay of pyrrolidine ring puckering and benzoyl group rotation. The energy values are illustrative and would require specific quantum mechanical calculations for precise determination.

| Conformer | Pyrrolidine Pucker | Benzoyl Torsion Angle (ω) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| I | C2-endo (Envelope) | ~25° | 0.0 | A likely ground state conformation with the phenyl ring slightly out of plane with the amide bond to reduce steric strain. |

| II | C3-exo (Envelope) | ~25° | 0.8 | An alternative ring pucker that may be slightly higher in energy. |

| III | Twist | ~25° | 1.5 | A twist conformation of the pyrrolidine ring, likely representing a transition state or a minor conformer. |

| IV | C2-endo (Envelope) | ~90° | 3.2 | A higher energy conformer with the phenyl ring orthogonal to the amide plane, potentially a transition state for rotation. |

Illustrative Molecular Dynamics Simulation Parameters:

The table below outlines typical parameters that would be used in a molecular dynamics simulation study of this compound.

| Parameter | Value/Method |

|---|---|

| Force Field | AMBER, CHARMM, or OPLS |

| Solvent Model | TIP3P or SPC/E water |

| System Size | ~5000 atoms (molecule + solvent) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Q & A

Q. What are the recommended storage conditions for 1-Benzoylpyrrolidin-3-amine hydrochloride to ensure stability?

To maintain stability, store the compound in a tightly sealed, moisture-resistant container at 2–8°C. Avoid exposure to light, heat (>25°C), and humidity. Ensure storage areas are well-ventilated and free from oxidizing agents. Regular stability testing (e.g., via HPLC) is advised to monitor degradation, especially if long-term storage is required .

Q. What personal protective equipment (PPE) is required when handling this compound?

- Eye/Face Protection: Safety goggles and face shields compliant with ANSI/ISEA Z87.1 standards.

- Skin Protection: Nitrile gloves (tested for chemical resistance) and lab coats.

- Respiratory Protection: Use NIOSH-approved N95 masks if dust or aerosols are generated.

- Engineering Controls: Fume hoods for procedures involving powder dispersion or heating. Post-handling, wash hands thoroughly with soap and water .

Q. How should spillages of this compound be managed?

- Containment: Use inert absorbents (e.g., vermiculite) to prevent spread.

- Disposal: Collect contaminated material in a sealed container labeled for hazardous waste.

- Decontamination: Clean surfaces with ethanol/water (70:30 v/v) and ensure proper ventilation. Avoid dry sweeping to minimize airborne particles .

Advanced Research Questions

Q. How can HPLC methods be optimized for quantifying this compound in complex mixtures?

Methodological Approach:

- Column: Kromasil C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

- Mobile Phase: 0.03 M potassium phosphate buffer (pH 3.0) and methanol (70:30 v/v).

- Flow Rate: 1.0 mL/min.

- Detection: UV at 210–220 nm (adjust based on compound-specific λmax).

- Validation:

- Linearity: Calibrate over 0.1–10 µg/mL (r² ≥ 0.999).

- Recovery: Spiked samples should yield 98–102% recovery.

- Precision: ≤2% RSD for intra-/inter-day replicates.

Note: Adjust buffer pH or organic phase ratio to resolve co-eluting peaks. Cross-validate with LC-MS for structural confirmation .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Stepwise Protocol:

NMR Analysis:

- Compare - and -NMR spectra with literature data for benzoylpyrrolidine derivatives. Pay attention to amine proton shifts (δ 1.5–3.0 ppm) and aromatic signals (δ 7.2–8.0 ppm).

- Use 2D techniques (HSQC, HMBC) to confirm connectivity between the benzoyl group and pyrrolidine ring .

Mass Spectrometry:

- ESI-MS in positive mode to detect [M+H] ions. Expect m/z ≈ 235 (free base) and 271 (hydrochloride).

IR Spectroscopy:

- Validate carbonyl (C=O) stretches at 1650–1680 cm and amine (N-H) bends at 3300–3500 cm.

Troubleshooting: If discrepancies arise, re-crystallize the compound and re-analyze to rule out impurities .

Q. How can synthetic routes for this compound be optimized for higher yields?

Proposed Workflow:

Starting Material: Use pyrrolidin-3-amine hydrochloride (CAS 5350-64-1) as the precursor .

Benzoylation:

- React with benzoyl chloride (1.2 equiv) in dry DCM under N.

- Add triethylamine (2.0 equiv) to scavenge HCl.

- Monitor reaction progress via TLC (hexane:EtOAc 3:1).

Purification:

- Extract with 5% NaHCO to remove unreacted acid chloride.

- Recrystallize from ethanol/water (yield: 75–85%).

Critical Parameters:

- Maintain anhydrous conditions to prevent hydrolysis.

- Optimize stoichiometry to minimize byproducts (e.g., di-benzoylated species) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.